molecular formula C5H4O3 B13111809 2H-Pyran-3,4-dione CAS No. 76031-43-1

2H-Pyran-3,4-dione

Cat. No.: B13111809
CAS No.: 76031-43-1
M. Wt: 112.08 g/mol
InChI Key: RLKSFDPWAOQOMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Pyran-3,4-dione is a heterocyclic organic compound that features a six-membered ring containing one oxygen atom and two carbonyl groups at positions 3 and 4

Chemical Reactions Analysis

Types of Reactions: 2H-Pyran-3,4-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in cycloaddition and condensation reactions.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include aldehydes, malononitrile, and 1,3-dicarbonyl compounds. Catalysts such as N-heterocyclic carbenes, transition metals, and acids or bases are often employed to facilitate these reactions .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with aldehydes and malononitrile can yield dihydropyrano[4,3-b]pyran derivatives .

Scientific Research Applications

2H-Pyran-3,4-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, it has been studied for its potential biological activities, including anti-inflammatory, anti-microbial, and anti-tumor properties . Additionally, it is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2H-Pyran-3,4-dione involves its interaction with various molecular targets and pathways. For example, it can undergo Knoevenagel condensation with malononitrile to form benzylidenemalononitrile, which can further react to form more complex structures . The specific molecular targets and pathways depend on the particular application and the biological system being studied.

Properties

CAS No.

76031-43-1

Molecular Formula

C5H4O3

Molecular Weight

112.08 g/mol

IUPAC Name

pyran-3,4-dione

InChI

InChI=1S/C5H4O3/c6-4-1-2-8-3-5(4)7/h1-2H,3H2

InChI Key

RLKSFDPWAOQOMB-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C(=O)C=CO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.